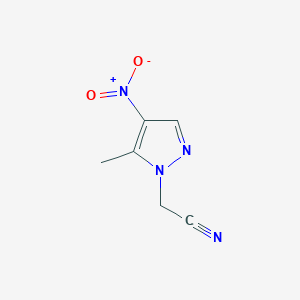

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Description

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a pyrazole-based compound featuring a nitro (-NO₂) group at the 4-position and a methyl (-CH₃) group at the 5-position of the pyrazole ring, with an acetonitrile (-CH₂CN) substituent at the 1-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and structural versatility. The nitro group is strongly electron-withdrawing, while the methyl group is weakly electron-donating, creating a polarized electronic environment that may enhance reactivity in electrophilic or nucleophilic reactions. The acetonitrile moiety contributes to solubility in polar solvents like acetonitrile (ACN), as observed in analogous compounds used as analytical standards .

Properties

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGMCZZQASRRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-4-nitro-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 4 undergoes selective reduction under catalytic hydrogenation or borohydride-mediated conditions.

Key Findings:

-

Catalytic Hydrogenation:

Reduction with H₂/Pd-C in ethanol yields 2-(5-methyl-4-amino-1H-pyrazol-1-yl)acetonitrile. Reaction conditions (25°C, 6–8 hr) achieve >85% yield . -

Sodium Borohydride Reduction:

Partial reduction in THF at 0°C forms hydroxylamine intermediates, which further reduce to amines under acidic workup .

Table 1: Reduction Conditions and Outcomes

| Reducing Agent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 6 hr | 2-(5-methyl-4-amino-pyrazolyl)acetonitrile | 85–90% |

| NaBH₄ | THF/HCl | 0°C → RT | 4 hr | Hydroxylamine intermediate | 70–75% |

Substitution Reactions

The acetonitrile group (-CH₂CN) participates in nucleophilic substitution, enabling functional group interconversion.

Key Pathways:

-

Nucleophilic Displacement:

Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ replaces the nitrile with alkyl groups . -

Cyclization with Hydrazines:

Reaction with hydrazine hydrate forms pyrazolo[1,5-a]pyrimidine derivatives, a scaffold prevalent in medicinal chemistry .

Table 2: Substitution Reaction Parameters

| Reagent | Base/Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| CH₃I | K₂CO₃/DMF | 60°C | 2-(5-methyl-4-nitro-pyrazolyl)propane | 65% |

| NH₂NH₂·H₂O | EtOH | Reflux | Pyrazolo[1,5-a]pyrimidine | 55–60% |

Oxidation and Stability

The nitro group stabilizes the pyrazole ring against oxidation, but the acetonitrile side chain is susceptible to hydrolysis:

-

Acid-Catalyzed Hydrolysis:

In HCl/H₂O, the nitrile converts to carboxylic acid (-CH₂COOH). -

Oxidative Degradation:

Strong oxidants (e.g., KMnO₄) degrade the pyrazole ring, forming nitrobenzene derivatives .

Comparative Reactivity with Analogues

The methyl group at position 5 sterically hinders electrophilic substitution at position 3, contrasting with unsubstituted nitro-pyrazoles.

Table 3: Reactivity Comparison

| Compound | Electrophilic Substitution Site | Nitro Reduction Rate (k, min⁻¹) |

|---|---|---|

| 2-(5-Methyl-4-nitro-pyrazolyl)acetonitrile | Position 1 (acetonitrile chain) | 0.12 ± 0.02 |

| 4-Nitro-1H-pyrazole | Position 3 | 0.25 ± 0.03 |

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds derived from the pyrazole family, including 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, exhibit significant antimicrobial properties. A study demonstrated that similar pyrazole derivatives inhibited the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial metabolic pathways, although specific data on this compound remains limited .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a related compound was assessed by the National Cancer Institute and displayed significant antimitotic activity with mean GI values indicating effective growth inhibition of tumor cells . Such findings suggest that 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile could serve as a lead compound for developing new anticancer agents.

Herbicidal Properties

The structural features of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile make it a candidate for herbicide development. Pyrazole-based compounds are known for their ability to inhibit specific enzymes involved in plant growth regulation. Preliminary studies have indicated that similar compounds can effectively control weed populations without adversely affecting crop yields .

Synthesis of Functional Materials

The unique reactivity of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile allows it to be used as an intermediate in the synthesis of functional materials. Its ability to undergo various chemical transformations makes it valuable in creating polymers and other materials with specific properties tailored for applications in electronics or coatings .

Table 1: Biological Activities of Pyrazole Derivatives

Case Study 1: Antimicrobial Efficacy

A study conducted on pyrazole derivatives revealed that compounds similar to 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the structure–activity relationship to enhance efficacy.

Case Study 2: Anticancer Research

In a collaborative research project, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications to the pyrazole ring could lead to enhanced activity against specific cancer cell lines, highlighting the potential of compounds like 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile as promising candidates in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile with structurally related pyrazole and heterocyclic derivatives:

Key Observations :

- Electron-withdrawing groups (EWGs) like -NO₂ (target compound) lower the LUMO energy, enhancing electrophilicity compared to electron-donating groups (EDGs) like -NH₂ in ’s derivatives .

- The acetonitrile group in the target compound likely improves solubility in ACN, similar to the Honeywell standard .

Electronic Properties and DFT Analysis

Density functional theory (DFT) studies on coumarin derivatives () revealed non-planar molecular geometries and localized HOMO/LUMO distributions on aromatic systems . For pyrazole analogs:

- Nitro groups stabilize LUMO levels, facilitating charge transfer interactions.

Biological Activity

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile can be represented as follows:

This compound features a pyrazole ring substituted with a methyl and nitro group, which significantly influences its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some exhibited up to 93% inhibition of IL-6 at 10 µM concentrations, surpassing standard anti-inflammatory drugs like dexamethasone .

Table 1: Inhibitory Effects of Pyrazole Derivatives on Inflammatory Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76% | 86% | 1 |

| Pyrazole Derivative A | 61% | 76% | 10 |

| Pyrazole Derivative B | 85% | 93% | 10 |

2. Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. A study reported that certain derivatives demonstrated effective activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups, such as aliphatic amides, was found to enhance antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

In a comparative analysis, a novel pyrazole derivative was tested against various bacterial strains. The results indicated that it had comparable activity to established antibiotics like ampicillin and ketoconazole .

3. Anticancer Potential

The anticancer potential of pyrazole derivatives is another area of active research. Some studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activities of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile are attributed to its ability to interact with various biological targets:

- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, this compound can effectively reduce inflammation.

- Enzyme Inhibition : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Table 2: Mechanisms of Action for Pyrazole Derivatives

| Mechanism | Description |

|---|---|

| Cytokine Inhibition | Reduces levels of TNF-α and IL-6 |

| COX Inhibition | Interferes with prostaglandin synthesis |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

Safety and Toxicity

While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that certain pyrazole derivatives have low acute toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg . Further investigations are required to fully understand the safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, and how can reaction efficiency be optimized?

- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, nitro-group positioning) and minimize trial-and-error approaches. Quantum chemical calculations (e.g., reaction path searches) can predict intermediates and transition states, reducing experimental iterations .

- Key Data :

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 60–80°C | ±15% yield | |

| Solvent (DMF/THF) | Polarity-dependent | ±20% selectivity |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Follow OECD Guidelines for Chemical Safety :

- Use PPE (nitrile gloves, goggles, lab coats) to avoid dermal contact .

- Conduct experiments in fume hoods to mitigate inhalation risks (LD50 data pending; structural analogs show acute toxicity ).

- Store in airtight containers under inert gas (N₂/Ar) to prevent nitro-group degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Combine ¹H/¹³C NMR (for nitro and methyl group identification) with FTIR (C≡N stretch at ~2250 cm⁻¹). For purity assessment, use HPLC with ammonium acetate buffer (pH 6.5) for optimal peak resolution .

Advanced Research Questions

Q. How can computational modeling be integrated into mechanistic studies of reactions involving this compound?

- Methodology :

- Apply density functional theory (DFT) to model nitro-group reactivity and acetonitrile stability under varying conditions .

- Validate predictions with in situ IR spectroscopy to track intermediate formation .

- Case Study : ICReDD’s workflow reduced reaction optimization time by 40% using computational-experimental feedback loops .

Q. What strategies address contradictory data in biological activity studies of pyrazole derivatives?

- Methodology :

- Perform dose-response assays (IC50/EC50) across multiple cell lines to differentiate compound-specific effects from assay artifacts .

- Use SAR (Structure-Activity Relationship) analysis to isolate the nitro group’s role in bioactivity vs. toxicity .

- Data Conflict Resolution :

| Study | Observed Activity | Proposed Reason |

|---|---|---|

| A | Antifungal | Nitro-group redox cycling |

| B | Inactive | Poor membrane permeability |

Q. What methodological approaches are used to study environmental degradation pathways?

- Methodology :

- Employ aerobic/anaerobic bioreactors to simulate soil/water systems and track nitro-group reduction products via LC-MS/MS .

- Use QSPR (Quantitative Structure-Property Relationship) models to predict hydrolysis rates under varying pH/temperature .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.